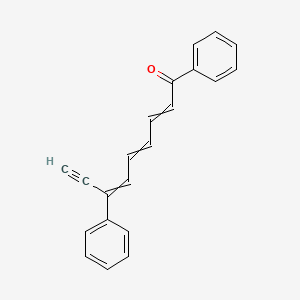![molecular formula C12H15Cl B14568814 [2-(Chloromethyl)cyclopentyl]benzene CAS No. 61608-86-4](/img/structure/B14568814.png)
[2-(Chloromethyl)cyclopentyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Chloromethyl)cyclopentyl]benzene is an organic compound that features a benzene ring substituted with a cyclopentyl group and a chloromethyl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the chloromethyl group and the stability of the cyclopentyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Chloromethyl)cyclopentyl]benzene typically involves the reaction of cyclopentylmethanol with thionyl chloride to form cyclopentylmethyl chloride. This intermediate is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(Chloromethyl)cyclopentyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopentylmethylbenzene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of benzylamines, benzyl alcohols, or benzyl thiols.
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of cyclopentylmethylbenzene.
Scientific Research Applications
Chemistry
In chemistry, [2-(Chloromethyl)cyclopentyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound can be used in the study of biological systems, particularly in understanding the interactions of chloromethyl groups with biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of [2-(Chloromethyl)cyclopentyl]benzene involves the reactivity of the chloromethyl group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The benzene ring provides stability and aromatic character, while the cyclopentyl group influences the compound’s steric and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in having a chloromethyl group attached to a benzene ring but lacks the cyclopentyl group.
Cyclopentylbenzene: Similar in having a cyclopentyl group attached to a benzene ring but lacks the chloromethyl group.
Chloromethylcyclohexane: Similar in having a chloromethyl group attached to a cycloalkane ring but lacks the benzene ring.
Uniqueness
[2-(Chloromethyl)cyclopentyl]benzene is unique due to the combination of the chloromethyl group, cyclopentyl ring, and benzene ring. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical applications.
Properties
CAS No. |
61608-86-4 |
|---|---|
Molecular Formula |
C12H15Cl |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
[2-(chloromethyl)cyclopentyl]benzene |
InChI |
InChI=1S/C12H15Cl/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
InChI Key |
JGKKQMPRCFFBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,7-Trimethyl-6-methylidene-8-oxabicyclo[5.1.0]oct-2-ene](/img/structure/B14568731.png)
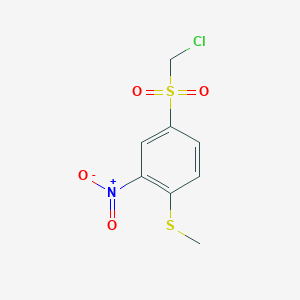
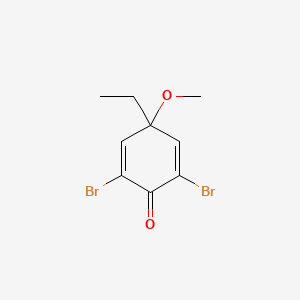
![2-Azoniaspiro[4.5]decane, 2-ethyl-2-methyl-, iodide](/img/structure/B14568754.png)
![2-Bromo-N-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide](/img/structure/B14568756.png)
![N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14568764.png)
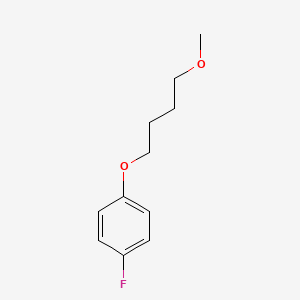
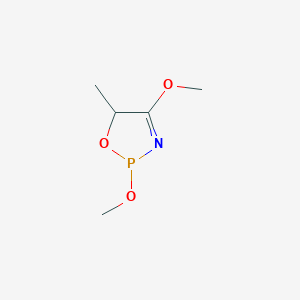
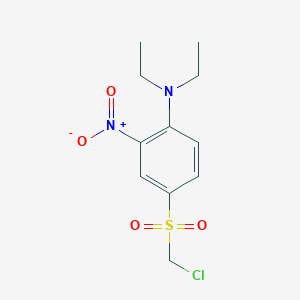
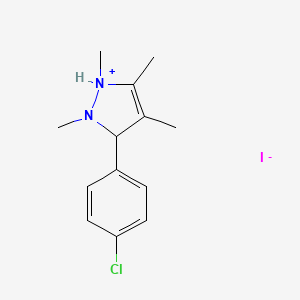
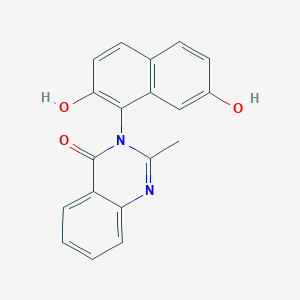
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(naphthalen-2-yl)ethan-1-imine]](/img/structure/B14568800.png)
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
